2-(2-{[1-(2-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamido)-5-methylbenzoic acid
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Overview
Description
2-(2-{[1-(2-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamido)-5-methylbenzoic acid is a complex organic compound that features a tetrazole ring, an ethoxyphenyl group, and a benzoic acid derivative
Mechanism of Action
Target of Action
The primary target of this compound is the P38 MAP kinase protein . This protein plays a crucial role in cellular responses to stress and inflammation, making it a significant target for this compound.
Mode of Action
The compound interacts with its target through non-covalent interactions , forming multiple hydrogen bonds with amino acid residues in the active pockets of the targeted enzymes . This interaction results in changes to the enzyme’s activity, influencing the biochemical pathways it is involved in .
Pharmacokinetics
The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties suggest good bioavailability . Tetrazole, a bioisostere of the carboxylic acid group present in the compound, can boost lipophilicity and enhance bioavailability . This suggests that the compound can be effectively absorbed and distributed within the body.
Result of Action
The compound has been screened for its antibacterial, anticancer, and anti-TB activities . It has shown significant cytotoxic effects, with IC50 values close to that of the standard drug . This suggests that the compound can effectively inhibit the growth of certain cells or bacteria, contributing to its potential use as a drug .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-{[1-(2-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamido)-5-methylbenzoic acid typically involves multiple steps. One common route includes the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 2-ethoxyphenylhydrazine with sodium azide in the presence of a suitable catalyst.
Thioether Formation: The tetrazole derivative is then reacted with a suitable thiol to form the thioether linkage.
Amidation: The thioether is then reacted with 5-methylbenzoic acid chloride to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage.
Reduction: Reduction reactions can occur at the tetrazole ring, potentially leading to ring opening.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced tetrazole derivatives.
Substitution: Various substituted aromatic compounds depending on the reagent used.
Scientific Research Applications
Chemistry
In organic synthesis, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
Medicine
In medicinal chemistry, derivatives of this compound could be explored for their potential as therapeutic agents, particularly as enzyme inhibitors or receptor modulators.
Industry
In materials science, the compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Comparison with Similar Compounds
Similar Compounds
- 2-{[4-(4-ethoxyphenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethylphenyl)acetamide
- 2-{[1-(2-ethoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(4-methoxy-2-nitrophenyl)acetamide
Uniqueness
The uniqueness of 2-(2-{[1-(2-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamido)-5-methylbenzoic acid lies in its combination of a tetrazole ring, an ethoxyphenyl group, and a benzoic acid derivative
Properties
IUPAC Name |
2-[[2-[1-(2-ethoxyphenyl)tetrazol-5-yl]sulfanylacetyl]amino]-5-methylbenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O4S/c1-3-28-16-7-5-4-6-15(16)24-19(21-22-23-24)29-11-17(25)20-14-9-8-12(2)10-13(14)18(26)27/h4-10H,3,11H2,1-2H3,(H,20,25)(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URNRNZSSKBDMPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2C(=NN=N2)SCC(=O)NC3=C(C=C(C=C3)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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